1-Amino-4-(isopropyl(methyl)amino)-2-methylbutan-2-ol
Description
1-Amino-4-(isopropyl(methyl)amino)-2-methylbutan-2-ol is a branched-chain amino alcohol with a complex substituent profile. Its structure comprises a four-carbon backbone (butan-2-ol) featuring:
- An amino group (-NH₂) at position 1.
- An isopropyl(methyl)amino group (-N(CH(CH₃)₂)(CH₃)) at position 4.
- A methyl group (-CH₃) at position 2.
Amino alcohols are widely utilized in asymmetric synthesis and drug development, though the specific biological or industrial roles of this compound remain speculative without explicit data .
Properties
Molecular Formula |
C9H22N2O |
|---|---|
Molecular Weight |
174.28 g/mol |
IUPAC Name |
1-amino-2-methyl-4-[methyl(propan-2-yl)amino]butan-2-ol |
InChI |
InChI=1S/C9H22N2O/c1-8(2)11(4)6-5-9(3,12)7-10/h8,12H,5-7,10H2,1-4H3 |
InChI Key |
DBMVOTMBWLOREA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC(C)(CN)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-4-(isopropyl(methyl)amino)-2-methylbutan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of isopropylamine with methylamine in the presence of a suitable catalyst. The reaction conditions typically include a controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The use of advanced purification techniques, such as distillation and chromatography, is also common to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Amino-4-(isopropyl(methyl)amino)-2-methylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine or alcohol groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
1-Amino-4-(isopropyl(methyl)amino)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Amino-4-(isopropyl(methyl)amino)-2-methylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and triggering various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(S)-2-Amino-4-phenylbutan-1-ol ()
- Structure: Features a phenyl group at position 4 and an amino group at position 2.
- Synthesis: Prepared via a general procedure starting from precursor 7, yielding a yellow oil (92% yield). This highlights efficient synthetic routes for amino alcohols with aromatic substituents .
2-Methylbutan-2-ol ()
- Structure : A tertiary alcohol with a methyl branch at position 2.
- Applications: Used as a solvent in enzymatic reactions (e.g., synthesis of pentyl xylosides) . Notably, elevated urinary levels of 2-methylbutan-2-ol correlate with renal cell carcinoma (RCC), though its biological role remains unclear .
- Key Differences: Lacks amino groups, limiting its utility in chiral synthesis but enhancing stability as a solvent.
Methyl Isobutyl Carbinol (4-Methylpentan-2-ol) ()
- Structure : A six-carbon tertiary alcohol with a methyl branch.
- Properties : Boiling point ~132°C; used industrially as a solvent for resins and coatings .
- Key Differences : Longer carbon chain and absence of nitrogen substituents reduce polarity compared to the target compound.
Physical and Chemical Properties
Biological Activity
1-Amino-4-(isopropyl(methyl)amino)-2-methylbutan-2-ol, also known by its CAS number 26734-08-7, is an organic compound with potential biological activities. This article aims to summarize the available research findings related to its biological effects, pharmacological properties, and relevant case studies.
The molecular formula of this compound is C₅H₁₃NO. It has a molecular weight of 103.16 g/mol. The compound is characterized by its solubility in water, with a solubility of approximately 85.2 mg/ml, indicating high bioavailability for potential biological interactions .
Research indicates that the compound may exhibit a range of biological activities, primarily due to its amino alcohol structure. The presence of amino groups allows for hydrogen bonding interactions, which can influence various biological pathways.
Pharmacokinetics
- Absorption : The compound shows high gastrointestinal absorption, suggesting effective oral bioavailability.
- Metabolism : Limited data on metabolic pathways are available; however, it is not a substrate for major cytochrome P450 enzymes, indicating a lower likelihood of drug-drug interactions .
- Distribution : It is not considered to cross the blood-brain barrier (BBB), which may limit its central nervous system (CNS) effects .
Antimicrobial Properties
Several studies have explored the antimicrobial activity of amino alcohols similar to this compound. These compounds have demonstrated efficacy against various bacterial strains, suggesting potential use in treating infections.
Case Studies
- Antibacterial Activity : A study evaluating the antibacterial effects of structurally related compounds found that they exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The exact mechanism is believed to involve disruption of bacterial cell membranes .
- Neuroprotective Effects : In vitro studies indicated that similar amino alcohols could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential application in neurodegenerative diseases.
- Cardiovascular Effects : Preliminary research showed that compounds in this class may have cardiovascular benefits by modulating nitric oxide pathways, which could lead to vasodilation and improved blood flow .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₃NO |
| Molecular Weight | 103.16 g/mol |
| Solubility | 85.2 mg/ml |
| GI Absorption | High |
| BBB Permeability | No |
| CYP Inhibition | None |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
